Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a spirocyclic framework that includes both oxygen and nitrogen atoms. The compound’s molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Uniqueness
Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-12(6-9(13)7-14)16-4-5-17-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
RHWJYCGTFCGCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO)OCCO2 |
Origin of Product |
United States |
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